molecular formula C13H18N2O3 B5507808 N-(2-methoxybenzyl)-4-morpholinecarboxamide

N-(2-methoxybenzyl)-4-morpholinecarboxamide

Cat. No. B5507808
M. Wt: 250.29 g/mol
InChI Key: LJFROEBVTMBSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • A series of benzamides, including structures similar to N-(2-methoxybenzyl)-4-morpholinecarboxamide, were synthesized and evaluated for gastrokinetic activity, demonstrating potent effects in in vivo tests (Kato et al., 1992).
  • Another study focused on synthesizing benzamides with substituted morpholine groups, highlighting how different substituents affect gastrokinetic activity (Kato et al., 1991).

Molecular Structure Analysis

  • The crystal structure of a compound similar to N-(2-methoxybenzyl)-4-morpholinecarboxamide was determined, showing significant inhibitory activity against cancer cell lines (Lu et al., 2021).

Chemical Reactions and Properties

  • Research on the enantiomers of a similar compound revealed insights into its serotonin 5-HT4 receptor agonistic activity, which is essential for understanding its chemical properties (Morie et al., 1994).

Physical Properties Analysis

  • The synthesis and spectroscopic analysis of compounds with structures related to N-(2-methoxybenzyl)-4-morpholinecarboxamide provide insights into their physical properties (Banu et al., 2013).

Chemical Properties Analysis

  • Investigation into the binding studies of methoxylated derivatives indicates the specificity and affinity of such compounds to certain receptors, shedding light on their chemical properties (Graulich et al., 2006).

Scientific Research Applications

Synthesis and Polymer Applications

One area of research involves the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine. These compounds were prepared through cyclization and copolymerization processes, leading to polymers with potential applications in biomedical fields due to their biodegradable nature (Veld, Dijkstra, & Feijen, 1992).

Gastrokinetic Activity

Another research focus is on the development of novel benzamides, including derivatives of N-(2-methoxybenzyl)-4-morpholinecarboxamide, as selective and potent gastrokinetic agents. These compounds have been synthesized and evaluated for their effects on gastric emptying, showing potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).

Receptor Interaction Profiles

Research on the receptor interaction profiles of novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been conducted to understand their pharmacological properties. These studies aim to characterize the binding affinities and functional activities of these compounds at various receptors, contributing to knowledge on their potential psychoactive effects and interactions (Rickli et al., 2015).

Antiproliferative Activity

The synthesis and structural characterization of compounds such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been explored for their antiproliferative activity against cancer cell lines. These studies contribute to the ongoing search for new anticancer agents with specific mechanisms of action (Lu et al., 2021).

Corrosion Inhibition

Investigations into the corrosion inhibition of mild steel by compounds including 3-(5-methoxy-2-hydroxybenzylideneamino)-2-(-5-methoxy-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one demonstrate the potential of N-(2-methoxybenzyl)-4-morpholinecarboxamide derivatives in protecting metals from corrosion, which is crucial for industrial applications (Khan et al., 2017).

Mechanism of Action

NBOMes are known to potently interact with serotonin 5-HT 2A, 5-HT 2B, 5-HT 2C receptors, adrenergic α 1 receptors and dopaminergic D 1 receptors . They are considered to be partial agonists of these receptors .

Safety and Hazards

The safety data sheet for 4-Methoxybenzyl alcohol, a compound with a similar structure, indicates that it can cause skin irritation, allergic skin reactions, and serious eye damage .

Future Directions

Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate NBOMe potential harmful effects . There is also a need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-12-5-3-2-4-11(12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFROEBVTMBSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.